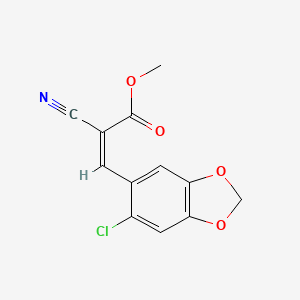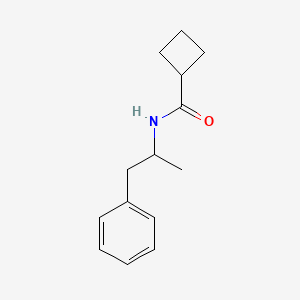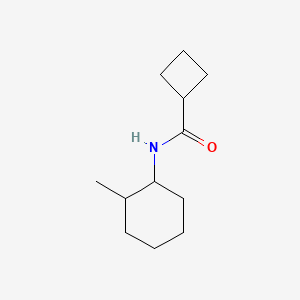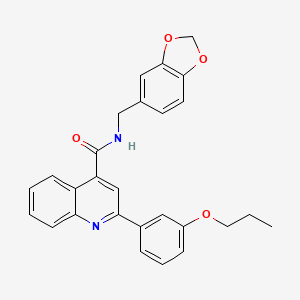![molecular formula C17H14F3NO B4263644 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4263644.png)
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
Overview
Description
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTAP is a cyclopropane derivative that belongs to the class of amide compounds. It is a white crystalline solid that is soluble in organic solvents.
Mechanism of Action
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide acts as a competitive antagonist of the mu-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as beta-endorphin and enkephalins. This results in the inhibition of the downstream signaling pathways that are activated by the mu-opioid receptor.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of morphine and other mu-opioid receptor agonists. 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has also been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and amphetamine.
Advantages and Limitations for Lab Experiments
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which makes it a useful tool compound for studying the role of this receptor in the brain. 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide is also stable and easy to handle, which makes it a convenient compound to work with in the lab.
One limitation of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide is that it is not a perfect antagonist of the mu-opioid receptor. It has been shown to have some residual agonist activity at high concentrations, which can complicate its use in certain experiments. Additionally, 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has a relatively short half-life, which can make it difficult to use in experiments that require long-term administration.
Future Directions
There are several future directions for research on 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists. Another area of interest is the use of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide as a tool compound to study the role of the mu-opioid receptor in various disease states, such as addiction and chronic pain. Finally, 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide may have potential therapeutic applications as a treatment for opioid addiction and overdose, although further research is needed in this area.
Scientific Research Applications
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to study the role of the mu-opioid receptor in the brain. 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in the regulation of pain and reward pathways in the brain.
properties
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-17(19,20)14-8-4-5-9-15(14)21-16(22)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTBXZXFTOBRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)





![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)

![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)

![2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4263624.png)
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4263633.png)
![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)